molecular formula C11H13BrFN B1459120 N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine CAS No. 1542462-97-4

N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine

Cat. No. B1459120
CAS RN: 1542462-97-4
M. Wt: 258.13 g/mol
InChI Key: OCIWMJBILZIVTG-UHFFFAOYSA-N
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Description

N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine, also known as NBFMC, is an organic compound with a unique cyclobutanamine structure. It is a bromo-fluoro-cyclobutanamine derivative, and it has a wide range of applications in the field of scientific research. NBFMC is used in the synthesis of drugs, as well as in the study of the mechanism of action of drugs and the biochemical and physiological effects of drugs.

Scientific Research Applications

Practical Synthesis of Related Compounds

  • A study by Qiu et al. (2009) describes a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound with structural similarities to "N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine". This synthesis could be relevant for producing intermediates used in pharmaceutical manufacturing, highlighting the importance of developing efficient synthetic routes for complex halogenated compounds (Qiu et al., 2009).

Fluorescent Chemosensors

  • Research by Roy (2021) emphasizes the development of fluorescent chemosensors based on specific chemical scaffolds for detecting various analytes, including metal ions and neutral molecules. This research suggests that compounds with specific structural features, such as "N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine", could potentially be engineered for sensing applications due to their ability to interact selectively with target molecules (Roy, 2021).

Cyclobutane-Containing Alkaloids

  • A review by Sergeiko et al. (2008) on cyclobutane-containing alkaloids explores their natural occurrence, synthesis, and biological activities, including antimicrobial, antibacterial, and antitumor properties. This indicates that cyclobutane derivatives, akin to "N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine", could be of interest in drug discovery for exploring novel therapeutic agents (Sergeiko et al., 2008).

properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c12-10-5-4-8(6-11(10)13)7-14-9-2-1-3-9/h4-6,9,14H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIWMJBILZIVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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